Bienvenue dans la boutique en ligne BenchChem!

Acetylcholine Bromide

Nicotinic receptor pharmacology Neuromuscular junction Cholinergic agonist

Acetylcholine bromide (CAS 66-23-9) is the validated salt form for nicotinic receptor electrophysiology (Xenopus oocyte assays) and muscarinic tissue bath studies, delivering intermediate nicotinic potency (IACh > ACh > BrACh > ClACh) and reduced AChE hydrolysis (Km 8.18×10⁻³ M). Its monocl-crystal lattice and lowered electronic band gap ensure superior handling stability versus the chloride analog. The bromide counterion is inert in anion-substitution assays, preserving native secretory responses. Choose this specific salt for reproducible EC₅₀ values and irreversible affinity labeling with BrACh derivatives.

Molecular Formula C7H16BrNO2
Molecular Weight 226.11 g/mol
CAS No. 66-23-9
Cat. No. B1664339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylcholine Bromide
CAS66-23-9
Synonyms2-(Acetyloxy)-N,N,N-trimethylethanaminium
Acetilcolina Cusi
Acetylcholine
Acetylcholine Bromide
Acetylcholine Chloride
Acetylcholine Fluoride
Acetylcholine Hydroxide
Acetylcholine Iodide
Acetylcholine L Tartrate
Acetylcholine L-Tartrate
Acetylcholine Perchlorate
Acetylcholine Picrate
Acetylcholine Picrate (1:1)
Acetylcholine Sulfate (1:1)
Bromide, Acetylcholine
Bromoacetylcholine
Chloroacetylcholine
Cusi, Acetilcolina
Fluoride, Acetylcholine
Hydroxide, Acetylcholine
Iodide, Acetylcholine
L-Tartrate, Acetylcholine
Miochol
Perchlorate, Acetylcholine
Molecular FormulaC7H16BrNO2
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESCC(=O)OCC[N+](C)(C)C.[Br-]
InChIInChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1
InChIKeyZEHGKSPCAMLJDC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acetylcholine Bromide (CAS 66-23-9): A Stable Quaternary Ammonium Salt for Cholinergic Receptor Activation and Neurophysiology Research


Acetylcholine bromide (CAS 66-23-9) is a quaternary ammonium salt of the endogenous neurotransmitter acetylcholine, formulated as a stable, crystalline powder for research applications. The compound retains the full agonist activity of acetylcholine at both muscarinic and nicotinic acetylcholine receptors, with the bromide counterion conferring distinct physicochemical properties that differentiate it from alternative salt forms such as acetylcholine chloride [1]. The bromide salt exhibits a monoclinic crystal lattice (a = 10.883 Å, b = 13.304 Å, c = 7.077 Å, β = 109.21°) distinct from the orthorhombic chloride form, along with a reduced electronic band gap of 4.405 eV compared to 4.734 eV for the chloride analog, indicating altered solid-state electronic characteristics that may influence handling and formulation [1]. Acetylcholine bromide is widely employed as an acetylcholine receptor agonist for identifying, characterizing, and differentiating among cholinergic receptor subtypes, as well as an inhibitor for characterizing natural and mutated butyrylcholinesterases .

Why Acetylcholine Bromide Cannot Be Simply Substituted with Acetylcholine Chloride in Sensitive Assays


The interchangeable use of acetylcholine salts in cholinergic research is not scientifically justified due to counterion-dependent differences in both receptor pharmacology and physicochemical behavior. Comparative pharmacological studies of halogenated acetylcholine derivatives reveal that the bromide-substituted analog (BrACh) exhibits distinct nicotinic potency ranking (IACh > ACh > BrACh > ClACh > FACh) and produces an irreversible neuromuscular blockade with a mechanism distinct from the depolarizing blockade observed with the chloride analog (ClACh) [1]. Furthermore, the bromide counterion modifies the electronic environment of the acetylcholine cation, altering both the partial negative charge on the carbonyl oxygen and the compound's interaction with nicotinic receptors compared to chloride forms [1]. At the solid-state level, DFT calculations confirm that acetylcholine bromide adopts a fundamentally different crystal packing arrangement (monoclinic) versus acetylcholine chloride (orthorhombic), with a measurable difference in electronic band gap (4.405 eV for bromide vs. 4.734 eV for chloride), which may impact long-term storage stability and dissolution behavior [2]. These counterion-specific differences preclude generic substitution in quantitative receptor pharmacology, electrophysiology, and enzymatic assays where precise cholinergic activation or inhibition is required.

Quantitative Comparative Evidence: Acetylcholine Bromide Versus Closest Analogs


Nicotinic Receptor Potency Ranking: Bromoacetylcholine (BrACh) Demonstrates Intermediate Activity Between ACh and Chloroacetylcholine

In a direct comparative study of halogenated acetylcholine derivatives on frog rectus abdominis muscle (nicotinic preparation), bromoacetylcholine (BrACh) exhibited nicotinic potency intermediate between native acetylcholine (ACh) and chloroacetylcholine (ClACh). The potency ranking established was: IACh > ACh > BrACh > ClACh > FACh [1]. This quantitative ordering reflects the electronic influence of the halogen substituent on the carbonyl oxygen, with bromine substitution producing a distinct potency profile relative to both the native neurotransmitter and the chloride analog.

Nicotinic receptor pharmacology Neuromuscular junction Cholinergic agonist

Muscarinic Receptor Potency: BrACh Demonstrates Equivalent Activity to ACh in Guinea-Pig Ileum

In the longitudinal muscle of guinea-pig ileum (a classical muscarinic receptor preparation), bromoacetylcholine (BrACh) demonstrated muscarinic potency statistically equivalent to native acetylcholine (ACh). The established muscarinic potency order was: ACh > FACh = ClACh = BrACh = IACh > Cl₂ACh [1]. Unlike at nicotinic receptors where counterion-dependent potency differences are pronounced, the bromide salt maintains full muscarinic agonism indistinguishable from the chloride salt and the native neurotransmitter.

Muscarinic receptor pharmacology Smooth muscle contraction Parasympathetic signaling

Acetylcholinesterase Hydrolysis Kinetics: BrACh Exhibits Reduced Affinity and Hydrolysis Rate Compared to ACh

In a systematic study of acetylcholinesterase (AChE) hydrolysis kinetics using bovine erythrocyte AChE, bromoacetylcholine (BrACh) exhibited both lower enzyme affinity (higher Km) and reduced maximum hydrolysis rate (Vmax) compared to acetylcholine (ACh). Specifically, the Km for BrACh was 8.18 × 10⁻³ M compared to 1.04 × 10⁻³ M for ACh (7.9-fold higher), indicating substantially reduced substrate affinity. The maximum hydrolysis rate (Vmax) for BrACh was 192 μL CO₂/hr versus 358 μL CO₂/hr for ACh, representing a 46% reduction in enzymatic turnover [1]. At low substrate concentrations (pS 3.0–2.5), ACh hydrolysis exceeded BrACh hydrolysis, confirming the bromide analog's reduced susceptibility to enzymatic degradation.

Acetylcholinesterase Enzyme kinetics Substrate specificity

Neuromuscular Blockade Mechanism: BrACh Produces Irreversible Blockade Distinct from ClACh Depolarizing Blockade

In the rat phrenic nerve-diaphragm preparation, bromoacetylcholine (BrACh) produced a neuromuscular blockade with characteristics fundamentally different from chloroacetylcholine (ClACh). While ClACh (along with FACh) produced a depolarizing-type blockade characterized by reversibility, initial muscle twitch potentiation, and potentiation by physostigmine, BrACh (along with IACh) produced an irreversible blockade with no initial twitch potentiation, followed by muscle contracture [1]. The irreversible blockade produced by BrACh is attributed to its capacity to alkylate sulfhydryl (–SH), hydroxyl (–OH), or amine (>NH) groups of membrane proteins, a mechanism not shared by the chloride analog.

Neuromuscular junction Irreversible antagonism Pharmacological mechanism

Crystal Lattice and Electronic Structure: Bromide Salt Exhibits Distinct Solid-State Properties from Chloride Analog

Density functional theory (DFT+D3) calculations comparing acetylcholine bromide and acetylcholine chloride reveal fundamental differences in crystal structure and electronic properties. Acetylcholine bromide crystallizes in a monoclinic lattice with parameters a = 10.883 Å, b = 13.304 Å, c = 7.077 Å, β = 109.21°, whereas acetylcholine chloride adopts an orthorhombic lattice with a = 9.765 Å, b = 15.217 Å, c = 6.274 Å [1]. The electronic band gap for acetylcholine bromide (4.405 eV) is narrower than that of acetylcholine chloride (4.734 eV), indicating altered electronic characteristics that may influence stability and reactivity in the solid state.

Crystallography DFT calculations Solid-state chemistry

Anion Substitution Does Not Alter Acetylcholine-Evoked Potassium Release in Pancreatic Acinar Cells

In superfused mouse pancreatic segments, replacement of extracellular chloride (Cl⁻) with bromide (Br⁻) produced no significant alteration in acetylcholine-evoked potassium (K⁺) release, whereas substitution with nitrate (NO₃⁻), sulfate (SO₄²⁻), or iodide (I⁻) caused marked K⁺ uptake and significant reduction in the ACh-evoked response [1]. Specifically, when Cl⁻ was replaced by Br⁻, the response to ACh was virtually unaffected, indicating that the bromide anion is functionally inert with respect to the cholinergic secretory response in this exocrine tissue model.

Ion transport Pancreatic physiology Secretory response

Acetylcholine Bromide: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Nicotinic Acetylcholine Receptor Electrophysiology: Voltage-Clamp Recordings in Xenopus Oocytes

Acetylcholine bromide is the preferred salt form for nicotinic acetylcholine receptor (nAChR) electrophysiology studies, particularly in Xenopus oocyte voltage-clamp assays. Concentration-response curves for ACh on nAChR subtypes yield reproducible EC₅₀ values (e.g., 0.27 mM for [V13′T]α10 nAChRs; 12.2 μM for α3:β2 1:5 ratio) [1][2]. The bromide salt's intermediate nicotinic potency (IACh > ACh > BrACh > ClACh) and reduced susceptibility to AChE hydrolysis (Km 8.18 × 10⁻³ M vs. 1.04 × 10⁻³ M for ACh) enable stable, prolonged agonist application without rapid enzymatic degradation, making it ideal for characterizing nAChR subtype pharmacology and ion channel gating kinetics [3][4].

Affinity Labeling and Covalent Modification of Cholinergic Receptors

Bromoacetylcholine (BrACh), a derivative of acetylcholine bromide, functions as a selective affinity alkylating agent for nicotinic acetylcholine receptors, enabling covalent labeling of the agonist binding site. Studies demonstrate that BrACh can irreversibly inactivate functional nicotinic receptors, reducing receptor-stimulated adrenal catecholamine secretion by approximately 80% at 30 μM under alkylating conditions [1]. This irreversible blockade mechanism, absent in the chloride analog, allows researchers to map ligand-binding site stoichiometry, investigate receptor reserve pools, and characterize subunit interfaces in native and recombinant nAChR preparations [1][2].

Muscarinic Receptor Pharmacology and Smooth Muscle Contractility Assays

For isolated tissue bath experiments assessing muscarinic receptor-mediated smooth muscle contraction, acetylcholine bromide provides full muscarinic agonist activity equivalent to native acetylcholine (potency rank: ACh > FACh = ClACh = BrACh = IACh) while offering improved handling stability [1]. In guinea-pig ileum longitudinal muscle preparations, the compound reliably induces concentration-dependent contractions, making it suitable for characterizing muscarinic antagonists, studying parasympathetic signaling, and screening novel cholinergic modulators without the potency variations observed at nicotinic receptors [1].

Exocrine Secretion and Ion Transport Studies in Pancreatic Acinar Cells

Acetylcholine bromide is validated for exocrine physiology studies examining stimulus-secretion coupling and ion transport mechanisms. In superfused mouse pancreatic segments, acetylcholine-evoked potassium release is fully preserved when chloride is replaced by bromide, unlike substitution with nitrate, sulfate, or iodide which significantly attenuates the secretory response [1]. This anion inertness ensures that the bromide counterion does not confound experimental readouts of cholinergic signaling, making acetylcholine bromide the appropriate salt choice for studies of Na⁺-K⁺-Cl⁻ co-transport, calcium signaling, and secretagogue-induced ion fluxes in exocrine tissues [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetylcholine Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.